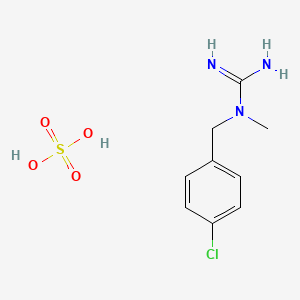

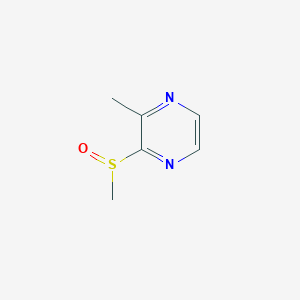

![molecular formula C16H19ClFNO B3088398 (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride CAS No. 1185294-42-1](/img/structure/B3088398.png)

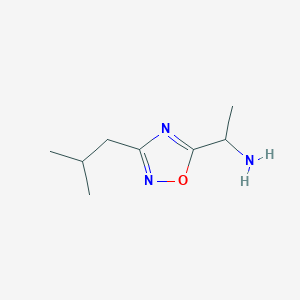

(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride

説明

(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride, also known as FBEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FBEA is a derivative of benzylamine and has a molecular weight of 307.83 g/mol.

科学的研究の応用

Chiral Derivatization Reagents

- Enantiomeric Separation: This compound has been studied for its potential in separating amine enantiomers using high-performance liquid chromatography. For instance, derivatives like BOX-L-Pro have shown promise in this area, enabling sensitive fluorometric detection of amine enantiomers (Kondo et al., 1994).

Synthesis and Biological Activity

- Local Anesthetic and Antiinflammatory Activities: Researchers have explored the synthesis of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, which include compounds related to (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride, for their local anesthetic and antiinflammatory activities (Gevorgyan et al., 1989).

Nucleoside Transport Inhibition

- Targeting ENT1 Inhibitor: Compounds with a substituted benzyl group, like the one , have been assessed for their affinity towards ENT1, a nucleoside transport protein. Such studies are crucial for developing drugs with better oral absorption and CNS penetration (Tromp et al., 2004).

Corrosion Inhibition

- Aluminum Corrosion Inhibition: Schiff bases related to (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine have been studied for their effectiveness in inhibiting aluminum corrosion in acidic environments. This research is significant for materials science and industrial applications (Ashassi-Sorkhabi et al., 2006).

Catalytic Asymmetric Hydroboration

- Asymmetric Hydroboration: Studies have been conducted on intermediates in catalytic asymmetric hydroboration of vinylarenes, which relate to the structure of (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine. These studies are important for understanding asymmetric synthesis in organic chemistry (Knight et al., 1997).

Imines Hydrogenation

- Stoichiometric Hydrogenation: The need for acidic activation in the hydrogenation of benzyl-[1-phenyl-ethylidene]-amine by specific catalysts suggests an ionic mechanism in the reaction. This research provides insights into the hydrogenation processes in organic chemistry (Åberg et al., 2006).

Antimicrobial Activity

- Potential Antimicrobial Agents: Novel compounds, including those related to (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine, have been synthesized and evaluated for their antimicrobial activity. Such studies are crucial in the search for new antibiotics and antimicrobial agents (Habib et al., 2013).

Skin Whitening Agent

- Melanin Production Inhibition: A nitrogen analog of stilbene, related to (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine, has been studied for its potential as a skin whitening agent due to its ability to inhibit melanin production (Choi et al., 2002).

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO.ClH/c1-19-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(17)7-3-14;/h2-9,18H,10-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMECAIGQFUYXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B3088384.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B3088407.png)